molecular formula C19H12BrN3OS B15033333 (6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15033333
M. Wt: 410.3 g/mol
InChI Key: ZMMISJHLYWQVHF-SRRKIXIOSA-N
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Description

(6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 2-aminothiazole, followed by cyclization with phenyl isothiocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

Scientific Research Applications

(6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of kinases or proteases, disrupting signaling pathways and cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiazolopyrimidine derivatives, such as:

  • (6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-[(3-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-[(3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activity. (6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C19H12BrN3OS

Molecular Weight

410.3 g/mol

IUPAC Name

(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H12BrN3OS/c20-14-8-4-5-12(9-14)10-15-17(21)23-16(13-6-2-1-3-7-13)11-25-19(23)22-18(15)24/h1-11,21H/b15-10-,21-17?

InChI Key

ZMMISJHLYWQVHF-SRRKIXIOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC(=CC=C4)Br)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC(=CC=C4)Br)C(=N)N23

Origin of Product

United States

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